3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine
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Overview
Description
3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a chemical compound with the molecular formula C8H11N3O2S and a molecular weight of 213.26 g/mol . This compound is known for its unique structure, which includes a benzotriazine ring system substituted with a methanesulfonyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5,6,7,8-tetrahydro-1,2,4-benzotriazine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Chemical Reactions Analysis
3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine can be compared with other similar compounds, such as:
3-(methylsulfanyl)-5,6,7,8-tetrahydro-1,2,4-benzotriazine: This compound has a similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles: These compounds possess a benzotriazine ring system and are studied for their selective cyclooxygenase (COX-2) inhibitory activity.
The uniqueness of this compound lies in its methanesulfonyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Properties
IUPAC Name |
3-methylsulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNVPZVFXLNAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(CCCC2)N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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